molecular formula C22H22N2O4 B4035851 1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol

1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol

Cat. No.: B4035851
M. Wt: 378.4 g/mol
InChI Key: BYBPUZPUFIIZSC-UHFFFAOYSA-N
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Description

1-[benzyl(phenyl)amino]-3-(4-nitrophenoxy)-2-propanol is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.15795719 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phloretic Acid as an Alternative to Phenolation

Phloretic acid, a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This sustainable alternative to phenol demonstrates potential in materials science, providing specific properties of benzoxazine to aliphatic molecules or macromolecules without requiring solvents or purification during synthesis (Acerina Trejo-Machin et al., 2017).

Selective Deblocking of Propargyl Carbonates

The study on propargyloxycarbonyl chloride reveals its use in protecting hydroxyl and amino functionalities of amino alcohols in one pot, utilizing benzyltriethylammonium tetrathiomolybdate for selective deblocking. This offers a new protecting strategy for simultaneous protection of amine and alcohol groups, with potential applications in synthetic chemistry (R. Ramesh et al., 2005).

Interaction with Organyl Halides

The interaction of nitrophenyl-containing 1,2-amino alcohols with carbon disulfide and various organyl halides forms salts of dithiocarbamic acids. This reactivity suggests potential in the synthesis of novel compounds, showing different reactivities in acylation reactions, which could be of interest in developing new materials or pharmaceuticals (A. K. Tursynova, 2022).

Enantioselective Addition of Diethylzinc to Aldehydes

A study on the enantioselective addition of diethylzinc to benzaldehyde using o-xylylene-type 1,4-amino alcohols as chiral ligands highlights the influence of chiral benzylic carbon bearing amino group on the stereochemical outcome. This demonstrates potential applications in the synthesis of chiral secondary alcohols, which are relevant in pharmaceutical synthesis (M. Asami et al., 2015).

Properties

IUPAC Name

1-(N-benzylanilino)-3-(4-nitrophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c25-21(17-28-22-13-11-20(12-14-22)24(26)27)16-23(19-9-5-2-6-10-19)15-18-7-3-1-4-8-18/h1-14,21,25H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPUZPUFIIZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.